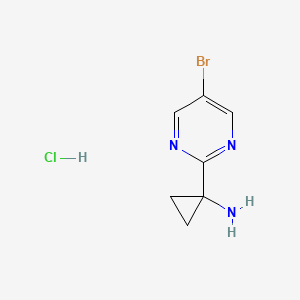

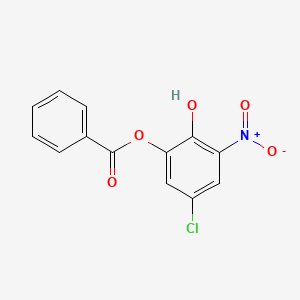

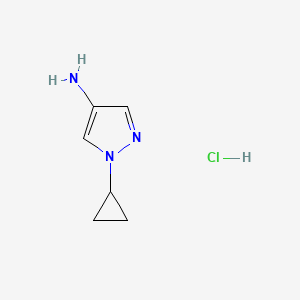

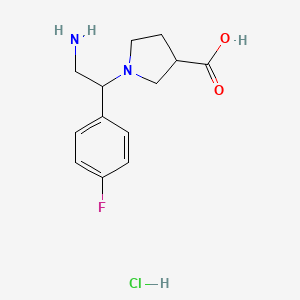

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of bromopyrimidine derivatives can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . This suggests that similar methodologies could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives is often characterized by X-ray crystallography, as demonstrated in the paper where the crystal structure of a related compound was analyzed . The crystalline network of these compounds can be stabilized by hydrogen bonds, which is a common feature in the solid-state structure of such molecules.

Chemical Reactions Analysis

The reactivity of bromopyrimidine compounds can be inferred from their interactions with other chemicals. For instance, the reaction of a bromopyrimidine derivative with secondary amines in boiling ethanol afforded substituted aminopyrimidines . This indicates that the bromine atom in the pyrimidine ring can act as a reactive site for nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be deduced from their synthesis and molecular structure. The presence of bromine suggests that these compounds are likely to be dense and have relatively high molecular weights. The crystalline nature of these compounds, as evidenced by X-ray crystallography, indicates that they have well-defined melting points and may exhibit polymorphism .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride has been studied in the context of synthesizing novel pharmacological agents. For example, aminopyrimidine derivatives have been identified as partial agonists of the 5-HT1A receptor, showing potential in neuropsychiatric disorders treatment (Dounay et al., 2009).

Development of New Chemical Compounds

This chemical has been used in the synthesis of various novel compounds. For instance, thiazolo[4,5-d]pyrimidine derivatives were synthesized using aminopyrimidine intermediates (Bakavoli et al., 2006). Another study involved the synthesis of α-aminophosphonates from cyclopropylpyrimidine derivatives (Reddy et al., 2014).

Creation of Heterocyclic Compounds

The compound has been instrumental in creating various heterocyclic structures. For example, it was used in synthesizing pyrimidines and condensed pyrimidine derivatives, showing potential for microbial activity (Shehab et al., 2019).

Investigation of Chemical Reactions

Studies have also focused on the chemical reactivity of bromopyrimidines, including 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride, for understanding reaction mechanisms and developing new synthetic methodologies (Arantz & Brown, 1971).

Catalytic Applications

In some research, bromopyrimidines have been used to study catalytic reactions, like amination reactions catalyzed by palladium complexes (Ji et al., 2003).

Novel Syntheses of Heterocyclic Derivatives

The compound's derivatives have been synthesized for potential applications in inhibiting enzymes like lipoxygenases, indicating its role in medicinal chemistry (Doulah et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGGBVYBDOOIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=N2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)